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Compound of Interest

Compound Name:
5-(Chloromethyl)-2-methylquinolin-

8-ol

CAS No.: 114590-58-8

Cat. No.: B11897703

Get Quote

Executive Summary & Compound Identity
5-(Chloromethyl)-2-methylquinolin-8-ol (often handled as its hydrochloride salt, CAS: 10136-

57-9) is a bifunctional quinoline derivative. It serves as a high-value electrophilic intermediate in

the synthesis of neuroprotective agents, chelators, and antimicrobial drugs (e.g., piperazine-

linked derivatives).

Its solubility profile cannot be decoupled from its chemical reactivity. The presence of the 5-

chloromethyl group (a benzylic halide analog) confers high susceptibility to nucleophilic attack

(solvolysis) in protic solvents. Therefore, this guide prioritizes kinetic solubility and solvent

compatibility over thermodynamic equilibrium data, which is often chemically invalid for this

species.
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Parameter Value / Characteristic Context

Molecular Formula C₁₀H₈ClNO MW: 193.63 g/mol

Physical State Pale yellow crystalline solid Hygroscopic (as HCl salt)

Melting Point 128–130°C (Free Base) Decomposes upon melting

Predicted LogP 3.48 ± 0.4 Highly Lipophilic

pKa (Estimated)
pKa₁ ≈ 4.6 (NH⁺), pKa₂ ≈ 9.5

(OH)
Amphoteric nature

Reactivity Class Alkylating Agent
Sensitive to

hydrolysis/solvolysis

The Solubility-Stability Nexus
The core challenge in handling this compound is the competition between dissolution and

degradation.

The Hydrolysis Mechanism
In aqueous media (pH > 5), the chloromethyl group undergoes hydrolysis to form the

hydroxymethyl derivative. This reaction is accelerated by heat and basic pH. In alcohols

(methanol/ethanol), solvolysis yields the corresponding ether.

Figure 1: Degradation Pathways in Protic Solvents
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The following data synthesizes experimental observations from synthetic workups and

predicted physicochemical behavior.

Solvent Class Solubility Rating Stability Risk Recommendation

Chlorinated (CHCl₃,

DCM)
High (>50 mg/mL) Low

Preferred for

synthesis and

handling.

Polar Aprotic (DMSO,

DMF)
High (>100 mg/mL) Moderate

Use anhydrous; risk of

oxidation or

polymerization over

time.

Water (Neutral pH 7)
Very Low (<0.1

mg/mL)
High

Avoid. Rapid

hydrolysis to alcohol

derivative.

Acidic Water (0.1M

HCl)
Moderate (as Salt) Moderate

Stable in concentrated

acid; hydrolyzes in

dilute acid over time.

Alcohols (EtOH,

MeOH)
Moderate (Hot) High

Recrystallization only

(rapid cooling required

to prevent ether

formation).

Experimental Protocols
Protocol A: Kinetic Solubility Determination (Non-
Equilibrium)
Standard shake-flask methods (24-48h) are invalid due to degradation. Use this kinetic protocol

to estimate "usable" solubility.

Objective: Determine maximum concentration before precipitation or degradation occurs.

Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.
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Spiking: Into a 96-well plate containing aqueous buffer (pH 2.0, 4.0, 7.4), spike the DMSO

stock to final concentrations of 10, 50, and 100 µM.

Incubation: Shake for 30 minutes at 25°C. (Do not exceed 1 hour).

Analysis:

Filter via 0.22 µm PTFE membrane.

Analyze filtrate immediately via LC-MS/MS.

Critical QC: Monitor for the specific mass transition of the hydrolysis product (M-Cl+OH) to

confirm if the measured solubility represents the parent or the degradant.

Protocol B: Purification & Recrystallization (Solubility-
Driven)
Based on differential solubility in protic vs. aprotic systems.

Dissolution: Dissolve crude solid in minimal volume of hot Ethanol (60°C).

Acidification: Add concentrated HCl dropwise if handling the base to stabilize the nitrogen.

Precipitation: Rapidly add cold Hexane or Diethyl Ether (antisolvent).

Filtration: Filter immediately and wash with anhydrous acetone.

Drying: Vacuum dry at <40°C over P₂O₅. Avoid oven drying >60°C to prevent thermal

decomposition.

pH-Dependent Solubility Logic
The compound exhibits a U-shaped solubility curve typical of amphoteric quinolines, but with a

stability twist.
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Figure 2: pH-Solubility-Stability Relationship
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pH < 4: The quinoline nitrogen is protonated (

). Solubility increases significantly. The positive charge also inductively deactivates the
chloromethyl group, slightly retarding hydrolysis (kinetic stability).

pH 5–8: The molecule exists largely as the neutral free base or zwitterion. Solubility is at its

nadir (Intrinsic Solubility,

).

pH > 10: The phenolic hydroxyl deprotonates (
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). Solubility increases, but the electron-rich phenolate pushes electron density into the ring,
accelerating the expulsion of the chloride leaving group. Hydrolysis is fastest here.

Storage and Handling Recommendations
To maintain the integrity of the solubility profile for future experiments:

Storage: Store at -20°C under Argon/Nitrogen atmosphere.

Container: Amber glass (protect from light-induced radical degradation).

Solution Stability:

DMSO Stock: Stable for ~1 week at 4°C.

Aqueous Solution: Prepare fresh immediately before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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